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Compound of Interest

Compound Name: TC-N 1752

Cat. No.: B15588173 Get Quote

An in-depth analysis of the potent and selective NaV1.7 inhibitor, TC-N 1752, outlining its

chemical properties, mechanism of action, and key experimental data for researchers in pain

therapeutics.

Introduction
TC-N 1752 is a potent and orally active inhibitor of the voltage-gated sodium channel NaV1.7.

[1][2] Extensive research has demonstrated its analgesic efficacy in preclinical models of

persistent and inflammatory pain.[1][3][4][5][6] This document provides a comprehensive

technical overview of TC-N 1752, including its chemical and physical properties, biological

activity, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties
TC-N 1752, with the chemical name N-[2-Methyl-3-[[4-[4-[[4-

(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide, is a

complex small molecule with a molecular weight of 516.52 g/mol .[3][4][5][7] Its detailed

chemical and physical properties are summarized in the table below.
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Property Value

Chemical Name

N-[2-Methyl-3-[[4-[4-[[4-

(trifluoromethoxy)phenyl]methoxy]-1-

piperidinyl]-1,3,5-triazin-2-

yl]amino]phenyl]acetamide

Molecular Formula C25H27F3N6O3

Molecular Weight 516.52

CAS Number 1211866-85-1

Appearance Solid

Purity ≥98%

Solubility
Soluble to 100 mM in DMSO and to 10 mM in

1eq. HCl[3][4][5]

Storage

Store at +4°C. Stock solutions can be stored at

-20°C for one month or -80°C for up to six

months.[1][3][4][5]

SMILES
CC(C(NC(C)=O)=CC=C4)=C4NC1=NC=NC(N2

CCC(OCC3=CC=C(OC(F)(F)F)C=C3)CC2)=N1

InChIKey QLKAFHZJICDACE-UHFFFAOYSA-N

Biological Activity and Mechanism of Action
TC-N 1752 is a potent inhibitor of several human voltage-gated sodium channels, with a

notable selectivity for NaV1.7.[1][3][4][5] It also demonstrates state-dependent inhibition,

showing higher affinity for the inactivated state of the channel.[1][2] The inhibitory

concentrations (IC50) for various NaV channels are detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/pdf/Patch_clamp_protocol_for_assessing_Tocainide_effects_on_HEK293_cells_expressing_Nav1_4.pdf
https://www.pnas.org/doi/10.1073/pnas.0705924104
https://bio-protocol.org/en/bpdetail?id=1288&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10947942/
https://www.benchchem.com/pdf/Patch_clamp_protocol_for_assessing_Tocainide_effects_on_HEK293_cells_expressing_Nav1_4.pdf
https://www.pnas.org/doi/10.1073/pnas.0705924104
https://bio-protocol.org/en/bpdetail?id=1288&type=0
https://www.benchchem.com/product/b15588173?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10947942/
https://www.benchchem.com/pdf/Patch_clamp_protocol_for_assessing_Tocainide_effects_on_HEK293_cells_expressing_Nav1_4.pdf
https://www.pnas.org/doi/10.1073/pnas.0705924104
https://bio-protocol.org/en/bpdetail?id=1288&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10947942/
https://www.medchemexpress.com/tc-n-1752.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Channel Subtype IC50 (µM)

hNaV1.7 0.17[1][2][3][4][5]

hNaV1.3 0.3[1][2][3][4][5]

hNaV1.4 0.4[1][2][3][4][5]

hNaV1.5 1.1[1][2][3][4][5]

hNaV1.9 1.6[3][4][5]

rNaV1.8 2.2[1][2]

The primary mechanism of action for TC-N 1752's analgesic effect is the blockade of NaV1.7

channels, which are critical for the initiation and propagation of action potentials in nociceptive

neurons. By inhibiting these channels, TC-N 1752 reduces the transmission of pain signals.
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Mechanism of action of TC-N 1752.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15588173?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This protocol is for characterizing the inhibitory effects of TC-N 1752 on heterologously

expressed human NaV channels in Human Embryonic Kidney (HEK293) cells.

1. Cell Preparation:

Culture HEK293 cells stably or transiently expressing the target human NaV channel

subtype (e.g., hNaV1.7).

Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

For transient expression, transfect cells with a plasmid containing the full-length human NaV

α-subunit.

2. Solutions:

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with

CsOH.

Prepare stock solutions of TC-N 1752 in DMSO and dilute to final concentrations in the

extracellular solution.

3. Electrophysiological Recording:

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope

and perfuse with extracellular solution.

Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular

solution.
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Establish a giga-ohm (GΩ) seal on a selected cell and rupture the membrane to achieve the

whole-cell configuration.

Compensate for 70-80% of the series resistance.

Apply voltage protocols to elicit NaV channel currents and assess the tonic and use-

dependent block by TC-N 1752.

In Vivo: Formalin-Induced Pain Model in Rats
This model assesses the efficacy of TC-N 1752 in a model of persistent pain.

1. Animals:

Use male Sprague-Dawley rats (200-250 g).

Acclimate animals to the testing environment for at least 30 minutes before the experiment.

2. Procedure:

Administer TC-N 1752 or vehicle orally (p.o.) at the desired doses (e.g., 3-30 mg/kg).[1]

After a predetermined pretreatment time (e.g., 60 minutes), inject 50 µL of 2.5% formalin in

saline into the dorsal surface of the right hind paw.[4]

Immediately place the animal in a Plexiglas observation chamber.

Record the number of paw flinches or the cumulative time spent licking the injected paw.

The response is typically biphasic: Phase I (0-10 minutes, neurogenic pain) and Phase II

(10-60 minutes, inflammatory pain).[4]

In Vivo: Complete Freund's Adjuvant (CFA)-Induced
Thermal Hyperalgesia in Mice
This model is used to evaluate the effect of TC-N 1752 on inflammatory pain.

1. Animals:
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Use adult male C57BL/6J mice.

Habituate the mice to the testing apparatus for 2-3 days before the experiment.

2. Induction of Inflammation:

Under brief isoflurane anesthesia, inject 20 µL of emulsified CFA (1 mg/mL) into the plantar

surface of the right hind paw.[7]

3. Nociceptive Testing:

Perform testing 72 hours after CFA injection.[7]

Assess thermal hyperalgesia using the Hargreaves test. Place mice in individual Plexiglas

boxes on a glass surface.

Apply a movable infrared heat source to the plantar surface of the hind paw and measure the

paw withdrawal latency.[7] A cut-off time (e.g., 20 seconds) should be used to prevent tissue

damage.[7]

Administer TC-N 1752 or vehicle and measure paw withdrawal latencies at various time

points post-treatment.
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Experimental workflow for TC-N 1752 evaluation.

Conclusion
TC-N 1752 is a valuable research tool for investigating the role of NaV1.7 in pain signaling. Its

high potency and selectivity, coupled with its oral bioavailability and in vivo efficacy, make it a

significant lead compound in the development of novel analgesics. The experimental protocols
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provided herein offer a robust framework for the continued evaluation and characterization of

TC-N 1752 and other NaV1.7 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC
[pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. benchchem.com [benchchem.com]

4. pnas.org [pnas.org]

5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

6. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain
based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

7. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-
protocol.org]

To cite this document: BenchChem. [TC-N 1752: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588173#tc-n-1752-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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